molecular formula C16H16O2 B12978482 3-(Phenylmethoxy)-benzenepropanal

3-(Phenylmethoxy)-benzenepropanal

Cat. No.: B12978482
M. Wt: 240.30 g/mol
InChI Key: IPHLHNBJXAFUIE-UHFFFAOYSA-N
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Description

3-(Phenylmethoxy)-benzenepropanal is an aromatic aldehyde characterized by a benzene ring substituted with a propanal group (CH₂CH₂CHO) and a phenylmethoxy group (OCH₂C₆H₅) at the 3-position. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.3 g/mol. The phenylmethoxy group introduces steric bulk and electron-donating effects, influencing reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10-12H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHLHNBJXAFUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3-(phenylmethoxy)- typically involves the reaction of benzenepropanal with phenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of Benzenepropanal, 3-(phenylmethoxy)- often employs catalytic processes to enhance yield and efficiency. Common catalysts used include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperature and pressure conditions to optimize the production rate .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenepropanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzenepropanal, 3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenylmethoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
3-(Phenylmethoxy)-benzenepropanal Phenylmethoxy (OCH₂C₆H₅) C₁₆H₁₆O₂ 240.3 Electron-donating group enhances aromatic electrophilic substitution .
3-(Trifluoromethyl)benzenepropanal Trifluoromethyl (-CF₃) C₁₀H₉F₃O 202.17 Electron-withdrawing CF₃ group increases lipophilicity and metabolic stability .
Benzenepropanal, 2-bromo-5-methoxy Bromo (-Br), methoxy (-OCH₃) C₁₀H₁₁BrO₂ 243.1 Bromo substituent directs electrophilic substitution to specific positions .
3-(5-chloro-2-phenylmethoxyphenyl)propanal Chloro (-Cl), phenylmethoxy C₁₆H₁₅ClO₂ 274.45 Chlorine introduces steric hindrance and potential toxicity .

Key Insights :

  • Electron-donating groups (e.g., phenylmethoxy) activate the benzene ring toward electrophilic reactions, while electron-withdrawing groups (e.g., -CF₃, -Br) deactivate it.
  • Halogen substituents (-Cl, -Br) may confer toxicity but enhance binding specificity in agrochemicals .

Physical Properties and Solubility

  • This compound : Predicted low water solubility due to hydrophobic phenylmethoxy group; likely a liquid or low-melting solid.
  • 3-(Trifluoromethyl)benzenepropanal : Reported as a colorless oil with high lipophilicity, ideal for drug penetration through cell membranes .
  • Benzenepropanal, 2-bromo-5-methoxy: Polar bromo and methoxy groups may slightly improve water solubility compared to non-halogenated analogs .

Biological Activity

3-(Phenylmethoxy)-benzenepropanal, also known as Benzenepropanal, 3,4-bis(phenylmethoxy)-, is an organic compound with significant potential in pharmacological applications. Despite limited research on its specific biological activities, preliminary studies suggest that it may exhibit various therapeutic properties. This article aims to summarize the current understanding of its biological activity, including synthesis methods, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20O3C_{19}H_{20}O_3, with a molecular weight of approximately 346.42 g/mol. The compound features a benzene ring substituted with a propanal group and two phenylmethoxy groups. This unique structure enhances its reactivity and potential applications in pharmaceuticals and organic synthesis.

Property Value
Molecular FormulaC19H20O3C_{19}H_{20}O_3
Molecular Weight346.42 g/mol
Key Functional GroupsAldehyde, Ether

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. Common methods include:

  • Alkylation Reactions : Utilizing phenolic compounds and alkyl halides under basic conditions to form ether linkages.
  • Reduction Reactions : Converting suitable precursors through reduction techniques to achieve the desired aldehyde functionality.

These methods demonstrate the compound's accessibility for further research and industrial applications.

Biological Activity

Research on the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit:

  • Antioxidant Properties : Many phenolic compounds are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which could be relevant for conditions such as arthritis or cardiovascular diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential biological activities:

  • Antioxidant Studies : A study investigating phenolic compounds indicated that similar structures could effectively reduce oxidative stress markers in vitro .
  • Anti-inflammatory Research : Research on flavonoid derivatives has shown that they can inhibit pro-inflammatory cytokines, suggesting a similar mechanism may be applicable to this compound .
  • Microbial Inhibition : Investigations into related compounds revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability of the compound.
  • Mechanistic Studies : Exploring the molecular pathways through which it exerts its biological effects.
  • Clinical Trials : Evaluating its efficacy and safety in humans for potential therapeutic applications.

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